Methyl-phe-pro-amino-cyclohexylglycine is a synthetic compound primarily recognized for its role as a potent inhibitor of thrombin, a serine protease that plays a crucial role in the blood coagulation cascade. This compound, also known as L-371912, is classified as a small molecule active site-directed inhibitor. Its structure includes a cyclohexyl ring and various functional groups that enhance its interaction with thrombin, making it significant in medicinal chemistry and pharmacological studies.
The compound was developed through synthetic methodologies that involve specific amino acid derivatives. The synthesis typically requires controlled conditions to ensure the formation of the desired product, which has been documented in various chemical literature and databases, including PubChem and BenchChem .
Methyl-phe-pro-amino-cyclohexylglycine belongs to the class of non-canonical amino acids and is categorized under peptide inhibitors. Its molecular formula is , with a molecular weight of approximately 386.5 g/mol. The compound's IUPAC name is (2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide .
The synthesis of methyl-phe-pro-amino-cyclohexylglycine generally involves several key steps:
The exact synthetic route may vary based on the specific precursors used, but typically involves coupling reactions facilitated by coupling agents or catalysts to promote amide bond formation between the amino acid derivatives .
The molecular structure of methyl-phe-pro-amino-cyclohexylglycine features several key components:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 386.5 g/mol |
IUPAC Name | (2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI Key | MDSVGJAUFNXYRR-TUNPWDSISA-N |
Canonical SMILES | CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCC(CC3)N |
This data highlights the complexity and potential for varied interactions within biological systems .
Methyl-phe-pro-amino-cyclohexylglycine primarily undergoes reactions relevant to its function as an inhibitor of thrombin:
The binding mechanism involves selective interactions at the active site of thrombin, which is critical for its inhibitory action. Structural studies have shown that modifications in the compound can significantly affect its binding affinity and selectivity towards thrombin .
The mechanism by which methyl-phe-pro-amino-cyclohexylglycine inhibits thrombin can be described as follows:
This mechanism has been supported by crystallographic studies that illustrate the interactions between the compound and thrombin, providing insights into how structural modifications can enhance or diminish inhibitory effects .
Methyl-phe-pro-amino-cyclohexylglycine exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for use in various biochemical assays and therapeutic applications .
Methyl-phe-pro-amino-cyclohexylglycine has significant applications in scientific research:
Its role in advancing therapeutic strategies for cardiovascular diseases underscores its importance in both research and clinical settings .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2